1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane
Overview
Description
1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms
Preparation Methods
The synthesis of 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane typically involves the halogenation of hexane derivativesIndustrial production methods may involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and other by-products
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenated hydrocarbons.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane can be compared with other halogenated compounds such as:
Hexachlorocyclohexane: Known for its use as a pesticide and its environmental persistence.
Hexachlorobutadiene: Used in industrial applications and known for its toxicity.
Hexachlorobiphenyl: Studied for its environmental impact and biological effects.
Properties
IUPAC Name |
1,1,1,3,5,6-hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6F8/c7-1(13,4(17,18)5(9,10)11)3(15,16)2(8,14)6(12,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFQXYAINABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379297 | |
Record name | 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-32-3 | |
Record name | 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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